molecular formula C₃₇H₆₈N₂O₁₂ B1154619 12-Deoxy-α-Aza-8α-homoerythromycin A

12-Deoxy-α-Aza-8α-homoerythromycin A

Cat. No.: B1154619
M. Wt: 732.942
Attention: For research use only. Not for human or veterinary use.
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Description

12-Deoxy-α-Aza-8α-homoerythromycin A is a useful research compound. Its molecular formula is C₃₇H₆₈N₂O₁₂ and its molecular weight is 732.942. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the stereochemical configuration of 12-Deoxy-α-Aza-8α-homoerythromycin A?

  • Methodological Answer : High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for resolving stereochemical ambiguities. For example, USP monographs for azithromycin analogs emphasize using 1H^1H- and 13C^{13}C-NMR to confirm the stereochemistry of the macrolactone ring and sugar moieties . Comparative analysis with reference standards (e.g., USP Azaerythromycin A RS) is advised to validate structural assignments .

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

  • Methodological Answer : Implement high-performance liquid chromatography (HPLC) with UV detection using pharmacopeial methods. For azithromycin-related compounds, the USP specifies gradient elution with a C18 column and monitoring at 210 nm to quantify impurities (e.g., N-demethyl derivatives) . Statistical process control (SPC) tools should track critical parameters like reaction temperature and pH to minimize variability .

Q. What in vitro assays are suitable for preliminary assessment of antibacterial activity?

  • Methodological Answer : Broth microdilution assays (per CLSI guidelines) against Gram-positive (e.g., Streptococcus pneumoniae) and atypical pathogens (e.g., Mycoplasma) are standard. Include erythromycin and azithromycin as positive controls to establish relative potency. Minimum inhibitory concentration (MIC) values should be interpreted in the context of pharmacokinetic/pharmacodynamic (PK/PD) indices .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HepG2, HEK293) using standardized assays (MTT or ATP-based viability tests). Control for confounding factors like solvent concentration and cell passage number. Meta-analysis of existing data using tools like PRISMA can identify methodological disparities (e.g., incubation time, serum content) that explain variability .

Q. What strategies optimize the semi-synthetic modification of erythromycin derivatives to enhance target binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the C-12 position (deoxygenation) and the macrolide ring (aza-substitution). Molecular docking simulations with bacterial ribosome structures (e.g., 50S subunit PDB entries) can predict binding interactions. Validate hypotheses via site-directed mutagenesis in E. coli ribosomes .

Q. How can researchers address discrepancies in pharmacokinetic data between animal models and human trials?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (e.g., CYP3A4/5). Cross-validate findings with microdose trials in humans using 14C^{14}C-labeled compound and accelerator mass spectrometry (AMS) for ultra-sensitive detection .

Q. Methodological Frameworks

Q. Which frameworks guide hypothesis formulation for comparative studies between this compound and other macrolides?

  • Methodological Answer : Apply the PICO framework:

  • P opulation: Bacterial strains with macrolide resistance (e.g., erm-mediated methylase producers).
  • I ntervention: this compound at sub-MIC concentrations.
  • C omparison: Azithromycin, clarithromycin.
  • O utcome: MIC90 reduction, post-antibiotic effect (PAE) duration.
    FINER criteria ensure feasibility and novelty .

Q. What statistical approaches are recommended for analyzing heterogeneous data in metabolic stability studies?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability in liver microsome assays. Principal component analysis (PCA) can identify covariates (e.g., cytochrome P450 activity) influencing half-life (t1/2t_{1/2}) .

Q. Data and Reference Standards

Q. How should researchers validate impurity profiles for regulatory submissions?

  • Methodological Answer : Follow ICH Q3B guidelines, using chromatographic methods aligned with USP monographs. For example, USP Impurity A (6-Demethylazithromycin) is a critical reference for quantifying de-methylation byproducts . Accelerated stability studies (40°C/75% RH) assess degradation kinetics .

Q. What spectral databases are authoritative for characterizing this compound?

  • Methodological Answer : The EPA/NIH Mass Spectral Database (NIST) includes entries for erythromycin derivatives. Cross-reference with published 1H^1H-NMR data from azithromycin analogs to confirm key signals (e.g., anomeric protons of desosamine) .

Q. Ethical and Collaborative Considerations

Q. How can researchers ensure ethical rigor in preclinical toxicity studies?

  • Methodological Answer : Adhere to OECD 423 guidelines for acute oral toxicity, using the fixed-dose procedure. Include an independent data monitoring committee (IDMC) to audit findings and mitigate bias .

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with standardized metadata templates (ISA-Tab format). Pre-register protocols on platforms like Open Science Framework (OSF) to align methodologies across labs .

Properties

Molecular Formula

C₃₇H₆₈N₂O₁₂

Molecular Weight

732.942

Origin of Product

United States

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